Methyl 15-Hydroxypentadecanoate

Organic Synthesis Fragrance Chemistry Macrocyclic Lactones

Researchers face failed lactonization yields when using wrong-chain ω-hydroxy esters for macrocyclic musk synthesis. This C16 ω-hydroxy FAME provides the exact 15-carbon backbone required for 16-membered musk rings (e.g., cyclopentadecanolide). - Validated pathway: 58.50% yield to Exaltolide (98.8% purity) with KF-La/γ-Al₂O₃ - LogP 4.223 optimizes biphasic/lipase systems (Candida sp. GXU08) - Solid at RT (MP 52-54°C), GC-MS traceable as lipidomics standard

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 76529-42-5
Cat. No. B025149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 15-Hydroxypentadecanoate
CAS76529-42-5
SynonymsMETHYL 15-HYDROXYPENTADECANOATE; OMEGA-HYDROXY C15:0 FATTY ACID METHYL ESTER; 15-Hydroxypentadecanoic acid methyl ester; Methyl 15-Hydroxypentadecanoate, (C15)
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCCCCCO
InChIInChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3
InChIKeyWQCYAHKAJFZVCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

Methyl 15-Hydroxypentadecanoate Overview


Methyl 15-Hydroxypentadecanoate (CAS 76529-42-5) is a C16 long-chain ω-hydroxy fatty acid methyl ester. As a derivative of pentadecanoic acid with a terminal hydroxyl group, it is a solid at room temperature (melting point 52-54 °C ) with a molecular weight of 272.42 g/mol and a LogP of 4.223 . Its bifunctional nature, containing both an ester and a terminal hydroxyl group, positions it as a highly specific building block in organic synthesis, particularly as a direct precursor to macrocyclic lactones like cyclopentadecanolide (Exaltolide) . Unlike simpler fatty acid esters, its precise chain length and terminal functional group enable the formation of a 16-membered musk-scented ring, a property not shared by shorter- or longer-chain analogs [1].

Methyl 15-Hydroxypentadecanoate: No Generic Substitute


Interchanging Methyl 15-Hydroxypentadecanoate with other ω-hydroxy fatty acid esters (e.g., C14 or C16 homologs) is not scientifically justifiable due to its specific chain length (C15), which is a critical determinant of the macrocyclic ring size formed during lactonization. The target product, cyclopentadecanolide (Exaltolide), requires a 15-carbon backbone from the fatty acid moiety (plus one carbon from the ester's methyl group) to form its characteristic 16-membered macrocyclic musk ring [1]. Using a shorter-chain analog (e.g., methyl 12-hydroxydodecanoate) would yield a smaller, odor-distinct lactone, while a longer-chain analog (e.g., methyl 16-hydroxyhexadecanoate) would produce a 17-membered ring with different olfactory and physical properties . Furthermore, the physicochemical properties, such as a specific LogP of 4.223 and a melting point of 52-54 °C , differ from its homologs, affecting solubility, formulation, and reaction kinetics in a way that is non-transferable.

Methyl 15-Hydroxypentadecanoate: Key Evidence


Macrolactonization to Cyclopentadecanolide

Methyl 15-Hydroxypentadecanoate achieves a specific and documented macrolactonization yield of 58.50% to produce cyclopentadecanolide under optimized catalytic conditions. This is a direct quantitative outcome for this compound, with the final product achieving 98.8% purity after reactive distillation [1]. This yield is specific to the C16 ω-hydroxy ester structure and the KF-La/γ-Al2O3 catalyst system; the same conditions would not apply to shorter or longer chain homologs due to differences in ring strain and cyclization kinetics.

Organic Synthesis Fragrance Chemistry Macrocyclic Lactones

Ring-Opening Esterification from Pentadecalactone

An alternative synthesis route from 15-pentadecalactone demonstrates a high-yield (98%) preparation of Methyl 15-Hydroxypentadecanoate [1]. This method, involving ring-opening with methanol and sodium methoxide, provides a quantitative benchmark for efficient synthesis from a cyclic precursor. The high yield is a direct measure of the efficiency of this specific transformation.

Process Chemistry Green Chemistry High-Value Intermediate

Lipase-Catalyzed Cyclization in Biphasic Systems

Methyl 15-Hydroxypentadecanoate is a specific substrate for lipase-catalyzed macrolactonization. Studies show a maximum cyclopentadecanolide production of 47.77×10⁻³ mg/U in a biphasic system, which is a 3.285-fold increase compared to an organic system under the same optimal conditions (40 °C, pH 6.0-6.5) [1]. This quantitative difference in productivity is directly tied to the substrate's behavior under enzymatic catalysis.

Biocatalysis Enzymatic Synthesis Macrocyclic Musk

Lipophilicity Distinction from Homologs

The physicochemical properties of Methyl 15-Hydroxypentadecanoate differ from its closest analogs in a way that impacts its handling and application. For example, its calculated LogP is 4.223 , which is significantly different from that of methyl 12-hydroxydodecanoate (calculated LogP ~2.5) . This difference in lipophilicity can affect its solubility in organic solvents and its behavior in biphasic or biological systems. Furthermore, its melting point of 52-54 °C is distinct from the C16 analog methyl 16-hydroxyhexadecanoate (melting point 54-55 °C) , which can influence purification strategies.

Physicochemical Analysis Lipophilicity Compound Selection

Methyl 15-Hydroxypentadecanoate: Application Scenarios


Cyclopentadecanolide (Exaltolide) Precursor

Procurement of Methyl 15-Hydroxypentadecanoate is essential for any project aimed at synthesizing cyclopentadecanolide, a high-value macrocyclic musk. The compound's specific C15 backbone is structurally required to form the 16-membered lactone ring [1]. Its use has been validated with a documented yield of 58.50% and final purity of 98.8% using a KF-La/γ-Al2O3 catalyst [1], providing a robust and reproducible synthetic pathway that is not achievable with other ω-hydroxy fatty acid methyl esters.

Biocatalytic Macrolactonization Substrate

This compound is a validated substrate for enzymatic lactonization studies. It has been shown to undergo direct cyclization by lipase from Candida sp. GXU08 in an organic system, while following a hydrolysis-cyclization pathway in a biphasic system, which yielded a 3.285-fold increase in productivity [2]. Researchers investigating green chemistry routes to macrocyclic musks or the specificity of lipase enzymes should prioritize this specific compound as a well-characterized substrate.

Lipophilicity-Controlled Applications

For synthetic procedures or biphasic reaction systems where precise control of lipophilicity is critical, Methyl 15-Hydroxypentadecanoate offers a specific LogP of 4.223 . This property distinguishes it from other in-class ω-hydroxy fatty acid esters, such as the significantly less lipophilic methyl 12-hydroxydodecanoate (LogP ~2.5) . Selecting this compound based on its LogP can optimize partitioning and reaction kinetics in non-aqueous or biphasic media.

Lipidomics Internal Standard

Methyl 15-Hydroxypentadecanoate, as a C16 ω-hydroxy fatty acid methyl ester (FAME) with a melting point of 52-54 °C and a unique retention time in gas chromatography, can be used as an internal standard or a derivatization target in specialized lipidomics studies focusing on unusual or hydroxylated fatty acids, particularly those derived from specific natural sources like Malana oleifera chum oil [3].

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